![molecular formula C10H9N3O B2809795 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile CAS No. 2034154-04-4](/img/structure/B2809795.png)
5-(2-Oxopyrrolidin-1-yl)nicotinonitrile
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Overview
Description
Synthesis Analysis
A convenient route was developed for the synthesis of novel nicotinonitrile derivatives by a three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . Nicotinonitrile derivatives are obtained in fair to good yields . The structures of all new compounds were established by spectroscopic characteristics .Scientific Research Applications
Versatile Fluorophores for Material Science
- Environmental Sensitivity and Fluorescence Applications : A study by Hussein et al. (2019) developed a simple and efficient method for synthesizing a new class of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds exhibit strong blue-green fluorescence emissions, making them suitable for applications in material science due to their pronounced emission spectra E. Hussein, N. El Guesmi, Saleh A. Ahmed.
Nonlinear Optical (NLO) Materials
- NLO Properties of Nicotinonitrile Derivatives : Raghukumar et al. (2003) synthesized nicotinonitrile derivatives that demonstrated significant nonlinear optical properties. This research highlights the potential of such derivatives in developing new classes of NLO materials V. Raghukumar, D. Thirumalai, V. T. Ramakrishnan, V. Karunakara, P. Ramamurthy.
Anticorrosive Agents
- Corrosion Inhibition in Hydrochloric Acid Environment : Salman et al. (2019) investigated a nicotinonitrile derivative's efficacy as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating excellent inhibition efficiency. This suggests the utility of nicotinonitrile derivatives in protecting metals against corrosion in acidic environments T. Salman, A. Al-amiery, L. M. Shaker, A. Kadhum, M. Takriff.
Antiprotozoal Agents
- Synthesis and Antiprotozoal Activity : Ismail et al. (2003) synthesized derivatives that showed promising in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, with some compounds being curative in an in vivo mouse model. This research points to the potential of nicotinonitrile derivatives in treating protozoal infections M. Ismail, R. Brun, J. Easterbrook, F. Tanious, W. Wilson, D. Boykin.
Anticancer Research
- Cytotoxicity of Nicotinonitrile and Furo[2,3-b]pyridine Derivatives : Ibrahim et al. (2018) synthesized a series of nicotinonitrile and furo[2,3-b]pyridine derivatives, evaluating their cytotoxic activity against various tumor cell lines. This research highlights the therapeutic potential of these compounds against cancer M. Ibrahim, M. Al‐Refai, M. N. Azmi, H. Osman, Mohamad Hafizi Abu Bakar, A. Geyer.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities
Result of Action
Similar compounds have been shown to have a variety of biological activities
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds
properties
IUPAC Name |
5-(2-oxopyrrolidin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-5-8-4-9(7-12-6-8)13-3-1-2-10(13)14/h4,6-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXILSMJDSZEPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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